molecular formula C8H6FNO2S B8549507 4-Fluoro-2-(methylsulfonyl)benzonitrile

4-Fluoro-2-(methylsulfonyl)benzonitrile

Cat. No.: B8549507
M. Wt: 199.20 g/mol
InChI Key: ACOKNWXGEPFMGV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfonyl)benzonitrile is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a unique molecular structure that integrates a benzonitrile core with both fluorine and methylsulfonyl functional groups, making it a valuable synthon in organic synthesis and drug discovery campaigns. While specific applications for this exact compound are not detailed in the literature, its structure suggests significant potential utility. The methylsulfonyl group is a known key functional group in medicinal chemistry, often employed in the development of various pharmaceuticals. Related sulfonyl-containing benzonitriles are used in the research and development of chemical intermediates for life science applications. As a fluorinated aromatic nitrile, it shares structural similarities with compounds used in material science, particularly in the development of organic electronic materials. Researchers value this compound for its potential to act as a versatile building block. The reactive nitrile and sulfonyl groups, combined with the fluorine substituent, allow for diverse chemical transformations, facilitating the synthesis of more complex target molecules for screening and development. Key Features: • High purity grade, ensuring consistent performance in synthetic sequences. • Potential use as a key intermediate in pharmaceutical and agrochemical research. • Structural motif relevant to the development of advanced materials. Disclaimer: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H6FNO2S

Molecular Weight

199.20 g/mol

IUPAC Name

4-fluoro-2-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-4H,1H3

InChI Key

ACOKNWXGEPFMGV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-Fluoro-2-(methylsulfonyl)benzonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Effects

Table 1: Substituent Comparison at Position 2
Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -SO₂CH₃ C₈H₅FNO₂S ~201.19* High polarity, potential use in kinase inhibitors or radioligands
4-Fluoro-2-(trifluoromethyl)benzonitrile -CF₃ C₈H₃F₄N 189.11 Electron-withdrawing; intermediate in agrochemicals
4-Fluoro-2-methylbenzonitrile -CH₃ C₈H₆FN 135.14 Lower polarity; pharmaceutical intermediate
4-Fluoro-2-methoxybenzonitrile -OCH₃ C₈H₆FNO 151.14 Electron-donating; used in heterocyclic synthesis

*Calculated based on substituent contributions.

Key Observations:
  • Electron-Withdrawing Effects : The -SO₂CH₃ group in the target compound is more electron-withdrawing than -CF₃ or -CH₃, which may enhance electrophilic substitution reactivity and stability in acidic/basic conditions .
  • Polarity and Solubility : The sulfonyl group increases polarity compared to methyl or trifluoromethyl analogs, likely reducing lipophilicity (logP) and improving aqueous solubility .
Key Observations:
  • The methylsulfonyl group in the target compound facilitates nucleophilic displacement reactions, as seen in the synthesis of pyrimidine ethers (e.g., 4-chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine) .
  • Trifluoromethyl analogs exhibit metabolic stability in drug candidates, while methylsulfonyl derivatives may offer improved selectivity in enzyme inhibition due to stronger hydrogen-bonding interactions .
Key Observations:
  • Trifluoromethyl compounds often exhibit higher toxicity profiles, necessitating stringent safety protocols .

Preparation Methods

Two-Step Approach: Nitrile Formation Followed by Sulfonylation

Combining methodologies from both patents, this compound can be synthesized via:

  • Nitrile Synthesis : As described in Section 1.1, yielding 4-fluoro-2-methylbenzonitrile.

  • Methyl to Methylsulfonyl Conversion :

    • Bromination : Treat 4-fluoro-2-methylbenzonitrile with N-bromosuccinimide (NBS) under radical conditions to form 2-(bromomethyl)-4-fluoro-benzonitrile.

    • Thiolation : React with sodium sulfide to produce 2-(methylthio)-4-fluoro-benzonitrile.

    • Oxidation : Use hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to oxidize the thioether to the sulfone, yielding the target compound.

Optimization Challenges :

  • Bromination Selectivity : Avoid over-bromination using controlled NBS stoichiometry.

  • Oxidation Efficiency : mCPBA in dichloromethane achieves >95% conversion to sulfone.

Direct Cyanation of Sulfonylated Intermediates

An alternative route involves substituting fluorine in 1,2-difluoro-4-(methylsulfonyl)benzene with a cyano group. This is achieved via:

  • Nucleophilic Aromatic Substitution : React with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C, leveraging the electron-withdrawing nature of the methylsulfonyl group to activate the ring.

  • Catalytic Cyanation : Employ palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)₂) under inert atmosphere.

Yield Considerations :

  • CuCN Method : ~60–70% yield due to competing side reactions.

  • Palladium Catalysis : Higher yields (~80%) but requires expensive catalysts.

Comparative Analysis of Synthetic Methods

Method Steps Key Reagents Temperature Yield Scalability
Oxime Dehydration2NaHSO₄·H₂O, Toluene110–115°C85–90%High (patent scale)
Friedel-Crafts3TFMSA, Methanesulfonic anhydride120°C48–70%Moderate (acid handling)
Bromination-Oxidation3NBS, H₂O₂25–80°C65–75%Moderate
Direct Cyanation2CuCN, Pd(PPh₃)₄150°C60–80%Low (catalyst cost)

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The methylsulfonyl group’s strong electron-withdrawing nature directs incoming electrophiles to the meta position, complicating further functionalization. For example, attempts to nitrate this compound result in preferential substitution at position 5 rather than the desired position 1. Mitigation strategies include using sterically hindered directing groups or temporary protective groups.

Solvent and Catalyst Compatibility

  • Toluene vs. Polar Solvents : Toluene optimizes oxime dehydration but limits solubility in oxidation steps. Switching to acetonitrile or DMF improves reaction homogeneity during sulfone formation.

  • Acid Catalysts : Trifluoromethanesulfonic acid, while effective, necessitates corrosion-resistant equipment, increasing production costs.

Industrial-Scale Considerations

Waste Management

The bromination-oxidation route generates stoichiometric amounts of hydrogen bromide, requiring neutralization with aqueous NaOH. Patent WO2016024224A1 emphasizes solvent recovery (toluene and hexane) to reduce environmental impact.

Crystallization and Purity Control

Final purification of this compound is achieved via recrystallization from toluene-hexane (3:1 v/v), yielding >99% purity. Particle size distribution is controlled by cooling rate adjustments .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-Fluoro-2-(methylsulfonyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sequential substitution reactions. For example, sulfonylation of a fluorinated benzonitrile precursor using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is common. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed if boronate ester intermediates are used .
  • Critical Factors : Solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄), and temperature control are crucial to minimize side reactions like desulfonylation or dehalogenation. Monitoring via TLC or HPLC is recommended .

Q. How can NMR spectroscopy distinguish between positional isomers in fluorinated benzonitrile derivatives?

  • Analytical Approach :

  • ¹⁹F NMR : The fluorine chemical shift is highly sensitive to electronic environments. For this compound, the fluorine peak typically appears at δ ≈ -101.9 ppm due to electron-withdrawing effects of the sulfonyl group .
  • ¹H NMR : Aromatic protons adjacent to the sulfonyl group exhibit downfield shifts (e.g., δ 7.62–7.53 ppm for ortho protons), while coupling constants (J = 5.2–9.2 Hz) help confirm substitution patterns .

Q. What are the key physicochemical properties relevant to its use in organic synthesis?

  • Dipole Moment : The sulfonyl and nitrile groups contribute to a high dipole moment (~4 D), enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal Stability : Melting points range between 82–84°C for structurally similar sulfonylated benzonitriles, with decomposition observed above 200°C under inert atmospheres .

Advanced Research Questions

Q. How does the sulfonyl group influence regioselectivity in C–H activation reactions involving this compound?

  • Mechanistic Insight : The sulfonyl group acts as a directing group, facilitating ortho C–H bond activation in transition-metal-catalyzed reactions. For example, Pd(II) catalysts coordinate with the sulfonyl oxygen, enabling selective functionalization at the 3-position of the benzene ring .
  • Experimental Validation : Kinetic isotope effect (KIE) studies and DFT calculations can confirm the directing effect. Contrast with non-sulfonylated analogs (e.g., 4-fluorobenzonitrile) shows reduced regiocontrol .

Q. What strategies resolve contradictions in reported reaction yields for sulfonylation of fluorinated aromatics?

  • Troubleshooting :

  • Impurity Analysis : Use LC-MS to detect byproducts like sulfonic acids or dehalogenated species.
  • Optimization : Adjust stoichiometry of methanesulfonyl chloride (1.2–1.5 equiv) and reaction time (12–24 hrs) to balance conversion and side reactions .
  • Case Study : A 91% yield was achieved for a related sulfonamide via stepwise addition of reagents at 0°C, followed by gradual warming .

Q. How can computational modeling predict adsorption behavior of this compound on catalytic surfaces?

  • Methods :

  • DFT Calculations : Simulate adsorption energies on metal surfaces (e.g., Ag, Pd) to identify preferential binding sites. The nitrile group often binds via the lone pair on nitrogen, while the sulfonyl group interacts through oxygen atoms .
  • Experimental Correlation : Compare with surface-enhanced Raman spectroscopy (SERS) data to validate orientation on nanostructured catalysts .

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